molecular formula C17H25BClNO3 B2802733 3-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester CAS No. 2096337-89-0

3-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester

Cat. No.: B2802733
CAS No.: 2096337-89-0
M. Wt: 337.65
InChI Key: PYDIRZUVMFNSLS-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester, also known as 4-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, the compound, being a boron reagent, transfers formally nucleophilic organic groups from boron to palladium . This process is part of the SM coupling reaction that conjoins chemically differentiated fragments .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond between two organic compounds, facilitated by a palladium catalyst . The compound, as a boron reagent, plays a crucial role in this reaction by donating its organic groups to the palladium catalyst .

Pharmacokinetics

It’s important to note that boronic pinacol esters, such as this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond between two organic compounds . This is a crucial step in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of the specific reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 3-chloro-2-(morpholinomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Acids and Bases: Used in hydrolysis reactions.

    Oxidizing Agents: Used in oxidation reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester is unique due to the presence of both chloro and morpholinomethyl groups, which can influence its reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

4-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO3/c1-16(2)17(3,4)23-18(22-16)14-6-5-7-15(19)13(14)12-20-8-10-21-11-9-20/h5-7H,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDIRZUVMFNSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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